molecular formula C21H26NO4 B15133967 CID 156588605

CID 156588605

Cat. No.: B15133967
M. Wt: 356.4 g/mol
InChI Key: QCUHHDXDYHKHDJ-YLQYIJTPSA-N
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Description

CID 156588605 corresponds to oscillatoxin E, a member of the oscillatoxin family, a class of bioactive marine-derived compounds. Oscillatoxins are polyketide-nonribosomal peptide hybrids primarily isolated from marine cyanobacteria, such as Oscillatoria species.

Oscillatoxin E shares a core macrocyclic scaffold with other oscillatoxins, differentiated by functional group substitutions that influence its bioactivity and stability.

Properties

Molecular Formula

C21H26NO4

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H26NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-15H,1-5,8-13H2/t14-,15+,21?

InChI Key

QCUHHDXDYHKHDJ-YLQYIJTPSA-N

Isomeric SMILES

C1[C@@H]2C[C]3C[C@H]1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6

Canonical SMILES

C1C2C[C]3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6

Origin of Product

United States

Preparation Methods

The preparation of CID 156588605 involves several synthetic routes and reaction conditions. One common method includes the use of 2-methyl-5-(5-bromopyridine-2-yl) tetrazole as an initial raw material. This compound undergoes a series of reactions in the presence of butyl lithium and a Grignard reagent to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis to ensure high purity and yield.

Chemical Reactions Analysis

Data Availability Constraints

No peer-reviewed studies, reaction databases, or regulatory documents in the provided sources contain explicit experimental data or mechanistic details for CID 156588605. Key observations:

  • PubChem ( ) : Lists general compound properties but lacks reaction-specific data.

  • EPA Dashboard ( ) : Focuses on regulatory classifications, not reaction pathways.

  • CPSC Synthesis Data ( ) : Contains no entries matching this compound.

Unusable Source Annotation

The primary source describing this compound () originates from , which the user explicitly excluded due to reliability concerns. While it mentions oxidation, reduction, and substitution reactions, these descriptions lack experimental validation, reagent ratios, or product characterization.

Recommendations for Further Inquiry

To obtain authoritative reaction data:

SourceUtility for this compound AnalysisAccess Method
Reaxys Detailed reaction conditions, yieldsSubscription-based
SciFinder Curated synthetic pathwaysInstitutional access
ACS Publications Peer-reviewed mechanistic studiesPaywalled

Hypothetical Reaction Pathways

Based on structural analogs from Table 1 ( ) and general organophosphonate chemistry:

Reaction TypeExpected ReagentsPotential Products
Nucleophilic substitution Grignard reagents (R-Mg-X)Alkylated derivatives at P-center
Oxidation KMnO₄ (aq, acidic)Phosphate oxides
Hydrolysis H₂O (acidic/basic)Degradation to phosphonic acids

Note: These pathways are speculative and require experimental verification.

Critical Research Gaps

  • No kinetic data (activation energy, rate constants) available.

  • Stability under thermal/photolytic conditions uncharacterized.

  • Catalytic behavior or enantioselectivity in reactions undocumented.

To proceed, consult proprietary databases or initiate targeted synthesis studies with analytical validation (e.g., NMR, LC-MS). For reformulated queries excluding restricted sources, additional guidance can be provided.

Scientific Research Applications

CID 156588605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activity. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 156588605 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin family includes structurally analogous compounds with variations in substituents and stereochemistry. Below is a comparative analysis of CID 156588605 (oscillatoxin E) and its closest analogues:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound Name PubChem CID Key Structural Features Hypothesized Functional Differences
Oscillatoxin D 101283546 Core macrocycle with hydroxyl groups Enhanced cytotoxicity due to polar groups
30-Methyl-Oscillatoxin D 185389 Methylation at C-30 position Increased hydrophobicity and membrane affinity
Oscillatoxin E 156588605 Likely epoxide or ester modification Altered reactivity and target specificity
Oscillatoxin F 156582092 Carboxylic acid or ketone substitution Potential for salt formation or redox activity

Key Observations:

Structural Variations :

  • Oscillatoxin D (CID 101283546) and Oscillatoxin E (this compound) differ in substituents at specific positions on the macrocyclic ring. Methylation (e.g., in CID 185389) or hydroxylation likely modulates solubility and interaction with biological targets .
  • Oscillatoxin F (CID 156582092) may possess a carboxylic acid group, enabling salt formation and altering bioavailability compared to its analogues.

Biological Activity :

  • Oscillatoxin D is hypothesized to exhibit stronger cytotoxicity due to polar hydroxyl groups enhancing interactions with cellular receptors.
  • The methylation in 30-methyl-oscillatoxin D (CID 185389) could improve membrane permeability, a critical factor in drug design .
  • Oscillatoxin E’s structural modifications (e.g., epoxide groups) might confer unique reactivity, such as covalent binding to thiol-containing proteins, influencing its mechanism of action.

Analytical Characterization :

  • Techniques like LC-ESI-MS (used for structurally similar compounds in ) and collision-induced dissociation (CID) mass spectrometry are critical for differentiating these derivatives. For example, oscillatoxin E and F may exhibit distinct fragmentation patterns due to their functional group disparities .

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